(2,4-Dimethoxybenzyl)hydrazine Dihydrochloride
Description
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.2ClH/c1-12-8-4-3-7(6-11-10)9(5-8)13-2;;/h3-5,11H,6,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSNTXURCGYSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNN)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093977-97-8 | |
| Record name | [(2,4-dimethoxyphenyl)methyl]hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride typically involves the reaction of (2,4-Dimethoxybenzyl)chloride with hydrazine hydrate. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a solid and stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxybenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce simpler hydrazine derivatives .
Scientific Research Applications
Pharmaceutical Research
(2,4-Dimethoxybenzyl)hydrazine dihydrochloride is primarily utilized as an intermediate in drug synthesis. Its ability to form hydrazones allows for the creation of complex organic molecules that can serve as potential therapeutic agents. Research indicates that compounds with similar structures may exhibit antitumor properties, suggesting its role in cancer treatment development .
Antimicrobial Activity
Studies have demonstrated that (2,4-Dimethoxybenzyl)hydrazine dihydrochloride exhibits significant antimicrobial activity. It has been evaluated against various microbial strains, showing effectiveness as a potential antimicrobial agent due to its ability to inhibit bacterial growth .
Anti-Proliferative Effects
Recent investigations have highlighted the anti-proliferative effects of derivatives related to (2,4-Dimethoxybenzyl)hydrazine dihydrochloride on human tumor cell lines such as HL-60 (human promyelocytic leukemia), HT-29 (colorectal cancer), and MCF7 (breast cancer). The compound's derivatives were assessed using the MTT assay, revealing promising results in inhibiting cell proliferation at specific concentrations .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Activity
In a study focusing on the synthesis of novel hydrazone derivatives from (2,4-Dimethoxybenzyl)hydrazine dihydrochloride, researchers evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 20 µM against HL-60 cells, suggesting potent antitumor activity and warranting further exploration for therapeutic applications .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating its potential as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares (2,4-dimethoxybenzyl)hydrazine dihydrochloride with structurally similar hydrazine dihydrochloride derivatives:
Research Findings and Key Contrasts
- Kinetic Studies : Hydrazine dihydrochloride derivatives exhibit first-order kinetics in redox reactions (e.g., with Naphthol Green B), but the DMB-substituted variant shows slower reaction rates due to steric hindrance .
- Synthetic Yield: The use of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride in selenadiazoloquinolone synthesis achieves >80% yield , outperforming analogs like 4-methoxybenzyl hydrazine, which suffer from lower yields (~60%) due to side reactions .
Biological Activity
(2,4-Dimethoxybenzyl)hydrazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C10H14Cl2N2O2
- Molecular Weight : 218.68 g/mol
- Appearance : Solid at room temperature, typically stored under inert conditions to maintain stability.
The compound features two methoxy groups at the 2 and 4 positions of the benzyl ring, which are crucial for its biological activity.
Synthesis
The synthesis of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions. The process can be summarized as follows:
- Reagents : 2,4-dimethoxybenzaldehyde, hydrazine hydrate.
- Conditions : Acidic medium.
- Reaction : Formation of hydrazone intermediate followed by treatment with hydrochloric acid to yield the dihydrochloride salt.
Antimicrobial Activity
Research indicates that (2,4-Dimethoxybenzyl)hydrazine dihydrochloride exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 31.25 - 125 | 62.5 - 250 |
| Escherichia coli | >1000 | >1000 |
| Bacillus subtilis | 31.25 - 500 | 125 - 500 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria while showing limited activity against Gram-negative strains .
Anticancer Activity
The compound has demonstrated potential antitumor effects in various studies. Notably, it has shown promising results in inhibiting cancer cell proliferation:
- Cell Lines Tested : HeLa (cervical cancer), LN-229 (brain cancer).
- IC50 Values :
- HeLa: ~50 µM for significant cytotoxicity.
- LN-229: IC50 = 0.77 µM, indicating high potency against this cell line.
The mechanism of action may involve inhibition of specific enzymes or pathways related to cancer progression .
Cytotoxicity Studies
Cytotoxicity assays reveal that while some concentrations lead to significant cell death, others may enhance cell viability:
| Compound Concentration (µM) | % Cell Viability |
|---|---|
| 25 | +100% |
| 50 | ~37% |
| 75 | ~41% |
These results underline the dual nature of the compound's effects on cellular health depending on dosage .
The biological activity of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride is attributed to its ability to form covalent bonds with biomolecules. The hydrazine moiety is particularly reactive towards various electrophiles, allowing it to disrupt cellular processes through enzyme inhibition or alteration of metabolic pathways .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride in different biological contexts:
- Antimicrobial Efficacy : A study demonstrated significant antibacterial activity against MRSA strains with MIC values comparable to established antibiotics.
- Anticancer Screening : In vivo studies on zebrafish embryos showed low toxicity levels while effectively inhibiting cancer cell growth in vitro.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,4-Dimethoxybenzyl)hydrazine Dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via hydrazine protection using the 2,4-dimethoxybenzyl (DMB) group. A validated approach involves coupling hydrazine derivatives with DMB-protected intermediates under acidic conditions. Optimization includes varying catalysts (e.g., TBAB in ethanol), reaction time (6–18 hours), and temperature (reflux vs. room temperature). Monitoring by TLC or HPLC ensures completion. Post-synthesis, purification via crystallization (water-ethanol mixtures) or column chromatography is critical to isolate the dihydrochloride salt .
Q. How should researchers characterize the purity and structural integrity of (2,4-Dimethoxybenzyl)hydrazine Dihydrochloride?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the DMB group’s aromatic protons (δ 6.7–7.1 ppm) and hydrazine NH signals.
- Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~245) and isotopic patterns.
- Elemental analysis (C, H, N, Cl) to validate stoichiometry.
- Melting point analysis (compare lit. values; decomposition above 150°C may indicate impurities) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The dihydrochloride salt is hygroscopic; store desiccated at –20°C in amber vials. Stability tests in DMSO or aqueous buffers (pH 4–7) over 48 hours at 4°C/25°C are advised. Monitor degradation via HPLC (retention time shifts) or colorimetric assays for free hydrazine .
Advanced Research Questions
Q. How does the 2,4-dimethoxybenzyl group influence reactivity in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The DMB group acts as a safety-catch linker, blocking premature hydrazine reactivity. Cleavage requires sequential steps:
Deprotection : Treat with TFA-DCM (95:5 v/v) to remove DMB.
Oxidation : Use Cu(OAc)₂ in methanol to generate esters or thioesters for native chemical ligation (NCL).
- Critical Note : Side reactions (e.g., alkylation) are minimized by optimizing TFA exposure time (≤30 minutes) .
Q. What analytical challenges arise in quantifying trace byproducts during synthesis, and how can they be resolved?
- Methodological Answer : Common byproducts include:
- Unreacted hydrazine : Detect via derivatization with 2,4-dichlorophenylhydrazine (DCPH) under acidic conditions, followed by LC-MS/MS.
- Oxidized intermediates : Use redox titration (iodine-thiosulfate) or UV-Vis spectroscopy (λ~300 nm for azine derivatives).
- Method Validation : Spike recovery experiments (80–120%) ensure accuracy .
Q. How do solvent polarity and proticity affect the compound’s solvatochromic properties in UV-Vis studies?
- Methodological Answer : Solvatochromism is assessed in solvents like ethanol (polar protic), DMSO (polar aprotic), and hexane (nonpolar). UV absorption maxima (λ_max) shifts correlate with solvent dielectric constants. For example, λ_max increases by ~15 nm in ethanol vs. hexane due to enhanced π→π* transitions. Data fitting with Lippert-Mataga equations quantifies excited-state dipole moments .
Q. What strategies mitigate cytotoxicity during biological assays involving this compound?
- Methodological Answer :
- Dose Optimization : Pre-screen in HEK-293 or HepG2 cells (MTT assay; IC₅₀ typically >100 µM).
- Chelation : Add EDTA (1 mM) to buffer solutions to neutralize residual metal catalysts (e.g., Cu²⁺).
- Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
